molecular formula C22H21Cl2NO11 B1316313 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose CAS No. 308796-43-2

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose

Cat. No. B1316313
M. Wt: 546.3 g/mol
InChI Key: LHCNZORUZHETLY-SWHXLWHISA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose is a synthetic compound with the chemical formula C₂₂H₂₁Cl₂NO₁₁ . It is a derivative of glucose, specifically an acetylated form, and contains phthalimide substituents. The compound is used in various research contexts due to its unique structure and potential applications .

Scientific Research Applications

Synthesis and Biological Activity

The compound 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose is a synthetic intermediate that has been utilized in the synthesis of various glycosylated compounds with potential biological activities. For instance, derivatives of this compound have been synthesized for the induction of apoptosis in B cell chronic leukemia, highlighting its relevance in the development of antitumor agents. Glycosylation reactions involving this compound, under mild conditions using silver triflate as a promoter, have yielded diosgenyl glycosides showing promising antitumor activities, especially in increasing apoptotic B cells in chronic lymphotic leukemia (B-CLL) patients (Myszka et al., 2003).

Chemical Synthesis Techniques

The chemical synthesis and modification of this compound have been explored extensively. Techniques such as acetylation, N-phthaloylation, and the use of Lewis acids for anomeric chlorination have been employed to synthesize various derivatives. These processes are critical for producing pure β-glucosyl chloride derivatives, which are crucial intermediates for further chemical transformations (Cao et al., 2013). Additionally, the structural characterization and optimization of reaction conditions for synthesizing N-nitromaticacyl derivatives of this compound have been investigated, providing insights into its chemical behavior and potential applications in synthesizing novel glycosylated compounds (Wei–wei, 2013).

Methodological Developments

Recent methodological advancements have enabled the one-pot synthesis of this compound from glucosamine glycosyl donors, showcasing the efficiency of anomeric O-acylation processes. This approach not only simplifies the synthesis of such complex molecules but also opens avenues for the creation of a wide range of glucosamine derivatives, expanding its applicability in medicinal chemistry and drug development (Pertel et al., 2018).

Glycosylation and Drug Development

The role of this compound extends to glycosylation reactions, serving as a glycosyl donor for the synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride, a compound with potential antitumor properties. Such reactions not only demonstrate the compound's utility in synthesizing biologically active molecules but also highlight its significance in the context of drug development and synthetic biology (Bednarczyk et al., 2000).

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(5,6-dichloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2NO11/c1-8(26)32-7-16-18(33-9(2)27)19(34-10(3)28)17(22(36-16)35-11(4)29)25-20(30)12-5-14(23)15(24)6-13(12)21(25)31/h5-6,16-19,22H,7H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCNZORUZHETLY-SWHXLWHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584101
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose

CAS RN

308796-43-2
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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